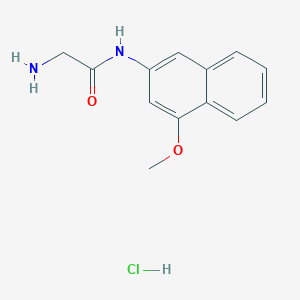

Glycine 4-methoxy-beta-naphthylamide hydrochloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

准备方法

The synthesis of Glycine 4-methoxy-beta-naphthylamide hydrochloride involves the reaction of glycine with 4-methoxy-beta-naphthylamine in the presence of hydrochloric acid. The reaction conditions typically include:

Reactants: Glycine, 4-methoxy-beta-naphthylamine, hydrochloric acid

Solvent: Aqueous or organic solvent

Temperature: Controlled temperature, often around room temperature

Purification: Crystallization or recrystallization to obtain the pure hydrochloride salt.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

化学反应分析

Glycine 4-methoxy-beta-naphthylamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide

Reducing agents: Sodium borohydride, lithium aluminum hydride

Solvents: Aqueous or organic solvents depending on the reaction type

Major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Pharmaceutical Development

Glycine 4-methoxy-beta-naphthylamide hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals aimed at treating neurological disorders. Its role in drug design is primarily linked to its ability to interact with specific biological targets, enhancing the efficacy of therapeutic compounds.

Key Insights:

- Targeting Neurological Disorders : The compound is involved in the development of drugs that modulate neurotransmitter systems, which are pivotal in conditions such as depression and anxiety.

- Enzyme Inhibition : It acts as a substrate for dipeptidyl peptidases (DPPs), particularly DPP8/9, which are implicated in various metabolic processes and diseases .

Biochemical Research

In biochemical studies, this compound is utilized to investigate protein interactions and enzyme activity. This compound aids researchers in understanding cellular mechanisms and developing novel therapeutic strategies.

Applications:

- Enzymatic Assays : It is used as a substrate in assays to study enzyme kinetics and activity, providing insights into enzyme functionality and regulation .

- Proteomics : The compound's role in proteomics research helps elucidate protein interactions critical for cellular function and disease progression.

Analytical Chemistry

The compound is employed as a standard in chromatographic techniques, facilitating the accurate quantification of similar compounds in complex mixtures. This application is vital for quality control in pharmaceutical manufacturing and research.

Benefits:

- Standardization : this compound provides a reliable standard for calibrating analytical instruments, ensuring precision in measurement .

Material Science

In material science, this compound contributes to the development of novel materials, particularly polymers with enhanced mechanical properties and thermal stability. Its incorporation into materials can lead to advancements in various industrial applications.

Features:

- Polymer Development : The compound's chemical structure allows it to enhance the properties of polymers, making them suitable for high-performance applications .

Cosmetic Formulations

This compound is being explored in cosmetic products due to its potential skin benefits, including moisturizing and anti-aging properties.

Cosmetic Applications:

- Skin Care Products : Research indicates that this compound may improve skin hydration and elasticity, making it a valuable ingredient in anti-aging formulations .

Case Study 1: Enzyme Inhibition

A study focused on the effects of Glycine 4-methoxy-beta-naphthylamide on mesenchymal stem cells (MSCs) demonstrated that inhibition of DPP8/9 significantly impaired MSC differentiation into osteoblasts. This finding suggests potential therapeutic implications for metabolic disorders such as osteoporosis.

Case Study 2: Proteomics Research

In proteomics studies, this compound was utilized to investigate protein interactions within cellular pathways. The results highlighted its role as a modulator of key signaling pathways involved in cell differentiation and metabolism.

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits Dipeptidyl Peptidases (DPP8/9), affecting stem cell differentiation |

| Proteomic Applications | Used to study protein interactions and functions |

| Pharmaceutical Applications | Intermediate for drugs targeting neurological disorders |

| Material Science Applications | Enhances mechanical properties of polymers |

| Cosmetic Benefits | Potential moisturizing and anti-aging effects |

作用机制

The mechanism of action of Glycine 4-methoxy-beta-naphthylamide hydrochloride involves its role as a substrate for specific enzymes. When used in enzymatic assays, the compound interacts with the enzyme’s active site, leading to the cleavage of the amide bond and the release of 4-methoxy-beta-naphthylamine. This reaction can be monitored to measure enzyme activity and kinetics .

相似化合物的比较

Glycine 4-methoxy-beta-naphthylamide hydrochloride can be compared with other similar compounds such as:

Glycine 4-methoxy-beta-naphthylamide: Without the hydrochloride salt, this compound has similar applications but may differ in solubility and stability.

Glycine 4-methoxy-alpha-naphthylamide: A structural isomer with different enzymatic activity and applications.

Glycine 4-methoxy-gamma-naphthylamide: Another isomer with distinct properties and uses.

The uniqueness of this compound lies in its specific interaction with certain enzymes, making it a valuable tool in proteomics and enzymatic research.

生物活性

Glycine 4-methoxy-beta-naphthylamide hydrochloride (also known as Glycine β-naphthylamide hydrochloride) is a compound that has garnered attention for its biological activities, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

- Molecular Formula : C₁₂H₁₃ClN₂O

- Molecular Weight : 236.70 g/mol

- Boiling Point : 453.8 °C

- Flash Point : 228.2 °C

This compound acts primarily as a substrate for various peptidases and proteases, notably dipeptidyl peptidases (DPPs). It has been shown to inhibit DPP8/9, which are involved in cellular differentiation processes. The inhibition of these enzymes can affect mesenchymal stem cell (MSC) viability and differentiation, highlighting the compound's role in cellular biology and potential therapeutic implications .

Biological Activities

-

Enzyme Inhibition :

- Glycine β-naphthylamide is recognized for its role as a substrate for DPPs, where it demonstrates significant inhibitory effects on DPP8/9 activity.

- Research indicates that the inhibition of DPP8/9 negatively impacts the differentiation of MSCs into osteoblasts and adipocytes, suggesting its relevance in metabolic processes .

-

Influence on Stem Cell Differentiation :

- In studies involving MSCs, treatment with Glycine β-naphthylamide led to decreased osteogenesis and adipogenesis compared to controls, emphasizing its potential as a modulator of stem cell fate .

- The compound's interaction with various signaling pathways could provide insights into therapeutic strategies for conditions like osteoporosis and obesity.

-

Potential Ergogenic Effects :

- Amino acid derivatives, including Glycine β-naphthylamide, have been associated with ergogenic benefits such as enhanced physical performance and reduced exercise-induced muscle damage. These effects are attributed to their influence on anabolic hormone secretion and energy supply during physical exertion .

Case Studies

- Dipeptidyl Peptidase Activity in MSCs :

- A study examined the effects of Glycine β-naphthylamide on MSC viability and differentiation. The results indicated that while DPP4 inhibitors did not affect cell viability, the inhibition of DPP8/9 via Glycine β-naphthylamide significantly impaired MSC differentiation into bone-forming osteoblasts .

- Comparative Analysis of Enzyme Inhibition :

Data Table: Summary of Biological Activities

属性

IUPAC Name |

2-amino-N-(4-methoxynaphthalen-2-yl)acetamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.ClH/c1-17-12-7-10(15-13(16)8-14)6-9-4-2-3-5-11(9)12;/h2-7H,8,14H2,1H3,(H,15,16);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPTGKLWGIASWQF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)CN.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.72 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201930-16-7 |

Source

|

| Record name | 201930-16-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。